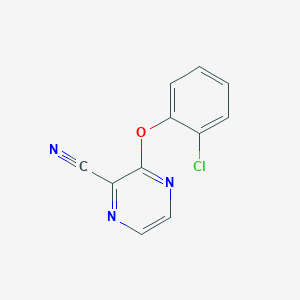
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H6ClN3O . It is a derivative of pyrazine, a class of compounds that have shown potential therapeutic value . This compound is used as a reactant in the synthesis of tuberculostatic pyrazine derivatives .
Synthesis Analysis
The synthesis of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This process yields a series of 3-benzylaminopyrazine-2-carboxamides .Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile consists of a pyrazine ring attached to a chlorophenoxy group and a carbonitrile group . The average mass of the molecule is 231.638 Da .Chemical Reactions Analysis
As a reactant, 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is used in the synthesis of tuberculostatic pyrazine derivatives . The specific reactions it undergoes depend on the other reactants and conditions present.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Several studies have demonstrated the utility of compounds related to "3-(2-Chlorophenoxy)pyrazine-2-carbonitrile" in the synthesis of new chemical entities with potential biological activities. For instance, compounds have been synthesized using similar core structures, showing antibacterial, antifungal activities, and cytotoxicity against certain cancer cell lines.
Synthesis of Fused Pyrazolo[1,5-a]pyrimidines : A study by Al-Adiwish et al. (2017) explored the synthesis of fused pyrazolo[1,5-a]pyrimidines, utilizing 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile as a key intermediate. The synthesized compounds exhibited antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Utilization in Heterocycles Synthesis : Černuchová et al. (2005) reported on the use of 2-Ethoxymethylene-3-oxobutanenitrile for synthesizing heterocycles with biological activity. The compounds displayed activity against bacteria, filamentous fungi, and tumour HeLa cells (Černuchová et al., 2005).
Chemical Properties and Applications
Research also delves into the chemical properties and further applications of compounds related to "3-(2-Chlorophenoxy)pyrazine-2-carbonitrile":
Photovoltaic Properties : Zeyada et al. (2016) investigated the photovoltaic properties of certain derivatives, demonstrating their potential in organic–inorganic photodiode fabrication. The study highlighted the electrical properties and diode parameters, showing significant photovoltaic properties under illumination conditions (Zeyada et al., 2016).
Crystal Engineering and Microbiological Activity : A study by Chylewska et al. (2016) on pyrazine-2-amidoxime, an analogue of a popular drug, revealed insights into its crystal structure, intermolecular interactions, and antimicrobial activity. This research underscores the potential pharmaceutical applications of pyrazine derivatives (Chylewska et al., 2016).
Mecanismo De Acción
Target of Action
Related compounds such as pyrazine derivatives have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that pyrazine derivatives have been synthesized and shown to exhibit antibacterial activity . The interaction of these compounds with their targets often results in the inhibition of bacterial growth, although the specific mechanisms may vary.
Biochemical Pathways
Related compounds such as pyrazine derivatives have been used as precursors in the synthesis of metal-free nitrogen-doped carbon nanoparticles (ncnps) . This suggests that these compounds may interact with biochemical pathways involved in nanoparticle synthesis.
Result of Action
Related compounds such as pyrazine derivatives have been known to exhibit antibacterial activity , suggesting that these compounds may have a similar effect.
Safety and Hazards
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation and breathing mist, gas, or vapors .
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-8-3-1-2-4-10(8)16-11-9(7-13)14-5-6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQIECJKKAWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2923648.png)
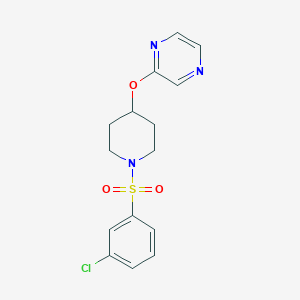
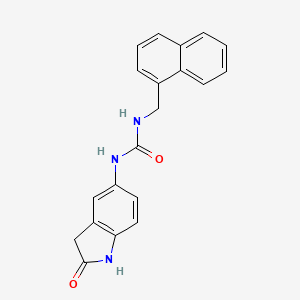
![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)

![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)
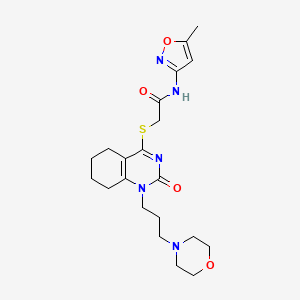
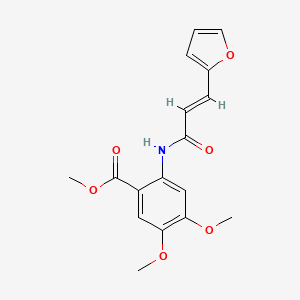
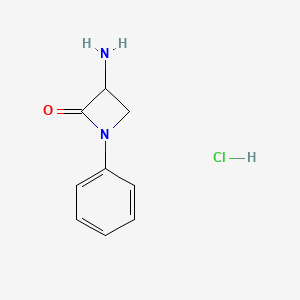
![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide](/img/structure/B2923670.png)
